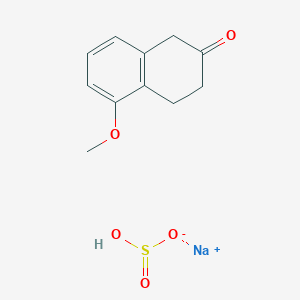
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a methoxy group at the 5-position and a sulfonate group attached to the sodium ion. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt typically involves the following steps:
Methoxylation: The introduction of a methoxy group at the 5-position of 3,4-dihydronaphthalen-2(1H)-one. This can be achieved using methanol and a suitable catalyst under reflux conditions.
Sulfonation: The sulfonation of the methoxylated compound is carried out using sulfur trioxide or chlorosulfonic acid. The reaction is typically performed at low temperatures to prevent decomposition.
Neutralization: The sulfonated product is then neutralized with sodium hydroxide to form the sodium sulfonates salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of dihydro derivatives.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Scientific Research Applications
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 5-methoxy-2-tetralone
- 3,4-dihydro-2(1H)-naphthalenone
- 5-methoxy-3,4-dihydronaphthalen-2-yl boronic acid
Uniqueness
5-methoxy-3,4-dihydronaphthalen-2(1H)-one sodium sulfonates salt is unique due to the presence of both methoxy and sulfonate groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific functional group interactions and stability under various conditions.
Properties
Molecular Formula |
C11H13NaO5S |
|---|---|
Molecular Weight |
280.27 g/mol |
IUPAC Name |
sodium;hydrogen sulfite;5-methoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H12O2.Na.H2O3S/c1-13-11-4-2-3-8-7-9(12)5-6-10(8)11;;1-4(2)3/h2-4H,5-7H2,1H3;;(H2,1,2,3)/q;+1;/p-1 |
InChI Key |
OGDQGNHEBAZGQF-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC2=C1CCC(=O)C2.OS(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















